molecular formula C12H18O B12710405 4-Methyl-2-pentylphenol CAS No. 876473-73-3

4-Methyl-2-pentylphenol

Cat. No.: B12710405
CAS No.: 876473-73-3
M. Wt: 178.27 g/mol
InChI Key: HOWYOMNTSWEROD-UHFFFAOYSA-N
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Description

4-Methyl-2-pentylphenol, also known as this compound and identified by CAS number 876473-73-3, is a high-purity organic compound supplied as a qualified reference standard. With the molecular formula C12H18O and a molecular weight of 178.3 g/mol, this compound is critical for ensuring quality and regulatory compliance in pharmaceutical development and manufacturing. Its primary research application is as Amylmetacresol EP Impurity A, making it essential for analytical method development, validation, and quality control (QC) activities. This standard is particularly valuable for Abbreviated New Drug Application (ANDA) submissions and commercial production, helping researchers monitor and control impurity profiles to meet stringent pharmacopeial requirements from the European Pharmacopoeia (EP) and USP. Comprehensive characterization data is provided with the product to support regulatory filings. The compound is offered on a synthesis-on-demand basis to ensure freshness and is shipped at ambient temperature. This compound is intended for research applications as a laboratory reagent and must not be administered to humans or used in diagnostic or therapeutic contexts. Researchers should consult the product's Certificate of Analysis for detailed, lot-specific information.

Properties

CAS No.

876473-73-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-2-pentylphenol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-9-10(2)7-8-12(11)13/h7-9,13H,3-6H2,1-2H3

InChI Key

HOWYOMNTSWEROD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CC(=C1)C)O

Origin of Product

United States

Chemical Identity, Isomerism, and Structural Context of 4 Methyl 2 Pentylphenol

Systematic Nomenclature and Synonyms of this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of the functional groups on the phenol (B47542) ring: a methyl group at the fourth position and a pentyl group at the second position relative to the hydroxyl group.

In addition to its systematic name, this compound is recognized by several synonyms. Notably, it is identified as Amylmetacresol - Impurity A in pharmaceutical contexts, highlighting its relevance in the quality control of the antiseptic amylmetacresol. synthinkchemicals.comchemicalbook.comnih.govpharmaffiliates.com Other identifiers include its CAS Number, which is 876473-73-3 . nih.govpharmaffiliates.comfda.gov

Below is a table summarizing the nomenclature and key identifiers for this compound.

Identifier TypeValue
Systematic (IUPAC) Name This compound
Common Synonym Amylmetacresol - Impurity A synthinkchemicals.comchemicalbook.comnih.govpharmaffiliates.com
Other Synonyms Phenol, 4-methyl-2-pentyl- nih.govfda.gov
CAS Number 876473-73-3 nih.govpharmaffiliates.comfda.gov
Molecular Formula C12H18O nih.govfda.gov
Molecular Weight 178.27 g/mol nih.govfda.gov

Isomeric Considerations within Methylpentylphenols and Pentylphenols

The structural complexity of substituted phenols like this compound becomes apparent when considering its various isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. These differences can be in the connectivity of atoms (constitutional isomers) or their spatial arrangement (stereoisomers).

Constitutional Isomers: The molecular formula C12H18O allows for a multitude of constitutional isomers. Within the family of methylpentylphenols, the positions of the methyl and pentyl groups on the phenol ring can vary. For instance, isomers could include 2-methyl-4-pentylphenol, 2-methyl-6-pentylphenol, and 3-methyl-5-pentylphenol, among others. Furthermore, the pentyl group itself can exist as different constitutional isomers, such as a straight-chain pentyl group (n-pentyl) or various branched isomers (e.g., isopentyl, neopentyl, sec-pentyl). Each of these pentyl isomers can be attached at different positions on the methylphenol ring, leading to a large number of possible constitutional isomers.

The broader class of pentylphenols also includes numerous isomers where the position of the pentyl group on the phenol ring varies (e.g., 2-pentylphenol, 3-pentylphenol, 4-pentylphenol), and where the pentyl group itself can be any of its constitutional isomers.

Stereoisomers: Stereoisomerism can arise if a molecule contains a chiral center. In the case of this compound, if the pentyl group is branched in a way that creates a chiral carbon, then enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) are possible. For example, if the pentyl group were a 1-methylbutyl group, the carbon to which the methyl group is attached would be a chiral center. However, for a straight-chain pentyl group as implied by the name "pentylphenol," there are no chiral centers in this compound itself, making it an achiral molecule.

The structure of this compound is defined by the specific ortho and para substitution pattern on the phenol ring. The hydroxyl group at position 1, the pentyl group at position 2, and the methyl group at position 4 create a unique electronic and steric environment. This arrangement influences the molecule's physical properties, such as its boiling point, solubility, and polarity, as well as its chemical reactivity. The ortho-pentyl group can sterically hinder the hydroxyl group, potentially affecting its acidity and ability to participate in hydrogen bonding compared to its isomers where the pentyl group is in the meta or para position. The para-methyl group, being an electron-donating group, can influence the electron density of the aromatic ring.

The table below illustrates a selection of constitutional isomers of methylpentylphenol to highlight the structural diversity.

Isomer NamePosition of Methyl GroupPosition of Pentyl Group
This compound 42
2-Methyl-4-pentylphenol24
2-Methyl-6-pentylphenol26
3-Methyl-5-pentylphenol35

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of advanced spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation of this compound and for assessing its purity, particularly when it is present as an impurity in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methyl group protons, and the protons of the pentyl chain. The splitting patterns of the aromatic protons can help confirm the 1,2,4-trisubstitution pattern of the benzene ring. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would display unique signals for each carbon in the aromatic ring, the methyl group, and the pentyl chain.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (178.27). The fragmentation pattern would likely involve cleavage of the pentyl chain and potentially other characteristic fragmentations of the phenol ring, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the aliphatic methyl and pentyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region, and a C-O stretching vibration for the phenol would be present around 1200 cm⁻¹.

Chromatographic Techniques:

Gas Chromatography (GC): GC is a highly effective method for separating and analyzing volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from a mixture and its definitive identification based on its mass spectrum. The retention time in a GC analysis is a characteristic property of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. Reversed-phase HPLC is commonly employed for the separation of phenolic compounds. The retention time in an HPLC chromatogram is a key parameter for identification and quantification. HPLC is particularly useful for purity assessment, as it can separate this compound from its isomers and other impurities.

The table below summarizes the expected outcomes from these analytical techniques for this compound.

TechniqueExpected Observations
¹H NMR Distinct signals for aromatic, hydroxyl, methyl, and pentyl protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Unique signals for each chemically non-equivalent carbon atom in the molecule.
Mass Spectrometry Molecular ion peak at m/z ≈ 178. Characteristic fragmentation pattern.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹), aromatic C=C stretch (~1450-1600 cm⁻¹), and C-O stretch (~1200 cm⁻¹).
Gas Chromatography A specific retention time under defined chromatographic conditions.
HPLC A characteristic retention time in a given mobile and stationary phase system.

Detection and Quantification in Aquatic Ecosystems

Freshwater and Marine Systems

No specific data on the detection or concentration of this compound in freshwater or marine systems could be located in the reviewed literature.

For context, a study on various branched alkylphenols noted that short-chain alkylphenols are considered a potential risk to the aquatic environment, but few studies have investigated their environmental concentrations. nih.gov In that particular study, another C5-alkylphenol isomer, 4-tert-pentylphenol (4tPP), was rarely detected in surface water samples. nih.gov In contrast, longer-chain alkylphenols like 4-nonylphenol have been widely detected in urban rivers. mdpi.com Phenolic compounds in general have been identified in seawater, with their origin often linked to phytoplankton exudates. mdpi.com

Wastewater Treatment Plant Influent and Effluent

There is no available information on the presence or concentration of this compound in the influent or effluent of wastewater treatment plants (WWTPs).

Generally, WWTPs are recognized as a significant pathway for alkylphenols to enter the aquatic environment. dss.go.thnih.gov Studies on other alkylphenols, such as nonylphenol and octylphenol (B599344), have shown their presence in both raw and treated sewage. dss.go.thnih.gov Research on branched alkylphenols indicated that 4-nonylphenol was a dominant alkylphenol in WWTP samples, while 4-tert-pentylphenol was seldom detected, suggesting that different alkylphenols exhibit different behaviors and persistence within treatment processes. nih.gov

Occurrence in Terrestrial Matrices (Soil, Sediment)

No published studies were found that report the detection or quantification of this compound in soil or sediment.

For other alkylphenols, sediment is a known sink. For instance, nonylphenol has been found in sewage sludge, and its application to land can lead to soil contamination. nih.gov Studies of marine sediments, particularly in areas with industrial activity like oil and gas fields, have shown contamination with octylphenol and nonylphenol. nih.govresearchgate.net One meta-analysis noted that while concentrations of some alkylphenols are decreasing in waterways in developed countries, sediment analyses in developing nations show an increase in alkylphenol content over time. nih.gov

Presence in Environmental Biota (Non-human Organisms)

There is a lack of data regarding the presence and bioaccumulation of this compound in any non-human organisms.

The potential for bioaccumulation is a significant concern for alkylphenols due to their lipophilic nature. nih.govsigmaaldrich.com The toxicity of substituted phenols to aquatic species like algae and daphnia has been shown to correlate with their octanol-water partition coefficient (Kow), a measure of their potential to bioaccumulate. nih.gov However, without specific studies on this compound, its potential for bioaccumulation remains uncharacterized.

Spatial and Temporal Trends of Alkylphenol Contamination in Global Environments

Due to the absence of detection data, there is no information on the spatial or temporal trends of this compound contamination in the global environment.

For the broader class of alkylphenols, geographical and historical trends have been noted. For example, environmental levels of some of the more well-studied alkylphenols have been decreasing in Europe and North America over the last few decades due to regulations. nih.govbluequarkresearch.com In contrast, an increase in alkylphenol content in sediments has been observed in some developing countries. nih.gov These trends are, however, specific to the regulated and more commonly used long-chain alkylphenols and cannot be extrapolated to this compound.

Analyte Sorption:alkylphenols Have a Tendency to Sorb to Glass Surfaces, Which Can Lead to Analyte Loss During Sample Preparation and Analysis, Resulting in Lower Than Actual Recovery Values.nih.govsilanization of Glassware is a Crucial Step to Mitigate This Issue and Achieve Acceptable Recoveries.nih.gov

The table below outlines the key challenges in isomer-specific alkylphenol analysis.

Challenge Description Impact on Analysis Mitigation Strategy
Isomer ComplexityAlkylphenols exist as complex mixtures of many structural isomers. sigmaaldrich.comDifficulty in separating and identifying individual isomers.High-resolution chromatography (e.g., GCxGC), synthesis of individual isomer standards. nih.gov
Chromatographic Co-elutionSimilar physicochemical properties cause isomers to elute together. thermofisher.comInaccurate quantification of individual isomers.Optimization of chromatographic conditions, use of multi-dimensional chromatography.
Matrix EffectsCo-extracted substances from the sample interfere with the analyte signal. mdpi.comSignal suppression or enhancement, leading to inaccurate results.Advanced sample cleanup (e.g., SPE), use of matrix-matched calibration, isotopically labeled internal standards. mdpi.comnih.govsigmaaldrich.com
Lack of StandardsCommercial unavailability of certified reference standards for many individual isomers. sigmaaldrich.commerckmillipore.comPrevents absolute quantification of specific isomers; often only total concentration is reported. nih.govCustom synthesis of standards, use of relative response factors. nih.gov
Analyte AdsorptionTendency of alkylphenols to stick to laboratory glassware. nih.govLoss of analyte, leading to underestimation of concentration.Silanization of all glassware used in the analysis. nih.gov

Addressing these challenges is an active area of research, with a focus on developing more advanced separation techniques, synthesizing a wider range of isomer standards, and improving sample preparation methods to overcome matrix interferences. nih.gov

Environmental Fate and Biogeochemical Transformation

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 4-Methyl-2-pentylphenol, these mechanisms primarily include hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phenolic compounds, like this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9) due to the stability of the carbon-oxygen bond in the phenol (B47542) group and the lack of readily hydrolyzable functional groups. industrialchemicals.gov.au Studies on the structurally related compound 4-tert-butylphenol (B1678320) confirmed its stability in aqueous environments across a range of pH levels, indicating that hydrolysis is an unlikely degradation pathway. industrialchemicals.gov.au Therefore, it is predicted that hydrolysis is not a significant removal process for this compound in the environment. industrialchemicals.gov.auservice.gov.uk

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. Alkylphenols are estimated to be susceptible to atmospheric photolysis, with predicted half-lives of less than a day. wur.nl In aquatic systems, photolysis can also contribute to degradation, although its efficiency may be influenced by water clarity and the presence of photosensitizing agents like dissolved organic matter. researchgate.netdeswater.com The process often involves the generation of highly reactive species, such as hydroxyl radicals, which then attack the pollutant molecule. scribd.com

Oxidative reactions are a major pathway for the degradation of organic compounds in both the atmosphere and in water.

In the atmosphere , this compound is expected to react rapidly with photochemically generated hydroxyl radicals (OH•). copernicus.org The reaction can proceed via two main pathways: OH-addition to the aromatic ring or H-atom abstraction from the hydroxyl group or the alkyl chain. nih.gov For related compounds like cresol (B1669610), subsequent reactions with OH radicals can lead to the formation of dihydroxy and trihydroxy derivatives and, eventually, ring-opening products. copernicus.org The atmospheric lifetime of similar phenolic compounds is estimated to be on the order of hours, suggesting that long-range atmospheric transport is unlikely. industrialchemicals.gov.aunih.gov

In aqueous phases , oxidation by hydroxyl radicals is also a key degradation mechanism. copernicus.orgmdpi.com These radicals can be generated through various processes, including the Fenton reaction (involving iron ions and hydrogen peroxide) or the photolysis of nitrate (B79036) and dissolved organic matter. The reaction leads to the formation of hydroxylated intermediates, which are typically more susceptible to further degradation. copernicus.org

Biotransformation and Biodegradation Processes

The ultimate fate of this compound in many environments is determined by microbial activity. Aerobic and anaerobic microorganisms have evolved diverse enzymatic machinery to break down phenolic compounds and utilize them as sources of carbon and energy. nih.govnih.gov Studies on a range of alkylphenols show that they are biodegradable, although the rate can be influenced by the structure of the alkyl chain and the environmental conditions. nih.govnih.govrsc.org Aerobic conditions generally support more rapid and complete biotransformation compared to anaerobic conditions. nih.govresearchgate.net

Microorganisms employ distinct strategies to initiate the breakdown of this compound depending on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, the initial attack on the alkylphenol molecule is typically catalyzed by monooxygenase enzymes. nih.govasm.orgmicrobiologyresearch.org These enzymes hydroxylate the aromatic ring, converting the alkylphenol into an alkyl-substituted catechol (an aromatic ring with two adjacent hydroxyl groups). microbiologyresearch.orgebi.ac.ukresearchgate.net For example, phenol hydroxylase, a type of monooxygenase, converts various substituted phenols into their corresponding catechol derivatives. ebi.ac.ukgenome.jp This step is crucial as it "activates" the stable aromatic ring, making it susceptible to cleavage.

Anaerobic Degradation: In the absence of oxygen, a different set of initial reactions occurs. Studies on the degradation of similar compounds, such as p-cresol (B1678582) (4-methylphenol) and other 4-alkylphenols, under nitrate-reducing conditions have shown that the initial attack often occurs on the alkyl side chain rather than the ring. nih.govuni-oldenburg.de For instance, the denitrifying bacterium Aromatoleum aromaticum EbN1 initiates p-cresol degradation by oxidizing the methyl group. uni-oldenburg.denih.gov This process involves a p-cresol methylhydroxylase (Cmh) that converts p-cresol to p-hydroxybenzaldehyde, which is then further oxidized to p-hydroxybenzoate by a dehydrogenase. uni-oldenburg.de This carboxylation strategy is a common theme in the anaerobic degradation of alkylated aromatic compounds, preparing them for subsequent ring dearomatization and cleavage. researchgate.net

Table 1: Key Enzymes in the Proposed Anaerobic Initiation Pathway for 4-Methylphenol (p-cresol) by Aromatoleum aromaticum EbN1 This pathway serves as an important model for the potential anaerobic degradation of this compound.

EnzymeAbbreviationFunctionGene(s)
p-Cresol methylhydroxylaseCmhOxidizes the methyl group of p-cresol to an aldehyde.cmh
p-Hydroxybenzaldehyde dehydrogenaseHbdOxidizes p-hydroxybenzaldehyde to p-hydroxybenzoate.hbd
4-Hydroxybenzoate-CoA ligase-Activates p-hydroxybenzoate to its Coenzyme A thioester for entry into the central pathway.-
Data sourced from studies on Aromatoleum aromaticum EbN1. uni-oldenburg.de

Following the initial enzymatic attacks, the resulting intermediates undergo ring cleavage, a definitive step in the breakdown of the aromatic structure.

Initial Oxidation Steps: As detailed above, the initial oxidation varies by oxygen availability.

Aerobic: A monooxygenase adds a hydroxyl group to the aromatic ring, adjacent to the existing one, forming a 4-alkylcatechol. microbiologyresearch.org A Pseudomonas sp. strain KL28, which degrades a range of 4-n-alkylphenols, utilizes a multicomponent phenol hydroxylase that specifically converts 3- and 4-alkylphenols into 4-alkylcatechols. microbiologyresearch.org

Anaerobic: The alkyl side chain is oxidized. For p-cresol, this results in the formation of p-hydroxybenzoate. uni-oldenburg.de For longer-chain 4-alkylphenols, degradation under nitrate-reducing conditions proceeds via oxidation of the alpha-carbon of the alkyl chain. nih.gov

Ring Cleavage Mechanisms: The central intermediate, an alkylcatechol (in aerobic pathways) or a derivative of it, is then cleaved by dioxygenase enzymes. The position of the alkyl substituent often dictates the type of cleavage. For alkyl-substituted catechols, meta-cleavage (or extradiol cleavage) is a predominant pathway. researchgate.netnih.govnih.govontosight.ai

In the meta-cleavage pathway, a catechol 2,3-dioxygenase enzyme cleaves the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. ontosight.ai This opens the aromatic ring to produce a yellow-colored linear product, a 2-hydroxymuconic semialdehyde derivative. researchgate.net This intermediate is then funneled through a series of enzymatic reactions involving hydrolases and dehydrogenases, which ultimately break it down into smaller molecules like pyruvate (B1213749) and acetaldehyde (B116499) that can enter the central metabolic pathways of the cell, such as the TCA cycle. researchgate.netnih.gov The meta-cleavage pathway is particularly well-suited for degrading substituted catechols, as demonstrated by the TOL plasmid pathway for toluene (B28343) and cresol degradation. nih.govnih.gov

Microbial Degradation Pathways (Aerobic and Anaerobic)

Environmental Partitioning Dynamics

The distribution of this compound in the environment is governed by its physical and chemical properties, which dictate its tendency to associate with different environmental compartments such as soil, sediment, water, and air.

The tendency of a chemical to bind to soil and sediment is a critical factor in determining its mobility and bioavailability. This process, known as sorption, is largely influenced by the organic carbon content of the solid phase and the hydrophobicity of the chemical, often quantified by the octanol-water partition coefficient (Kow).

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For compounds in aquatic systems, volatilization is governed by the Henry's Law constant, which relates the concentration of the compound in the water to its partial pressure in the air.

The following table provides a summary of the predicted environmental partitioning behavior of this compound based on its estimated properties.

Environmental Partitioning ProcessKey ParameterPredicted Behavior for this compound
Sorption to Soil and SedimentLog KowHigh potential for sorption due to a predicted Log Kow of 4.4. nih.gov
Volatilization from WaterHenry's Law ConstantPotential for volatilization, but may be limited by strong sorption.

Ecotoxicological Effects and Biological Activity Non Human Systems

Aquatic Ecotoxicity: Impacts on Fish and Invertebrate Populations

Alkylphenols are recognized as being moderately to very toxic to aquatic organisms. wur.nl Their presence in aquatic ecosystems, often as breakdown products of alkylphenol ethoxylates used in detergents and other industrial applications, poses a significant threat to the health of fish and invertebrate populations. nih.govpan.pl The toxicity of these compounds can vary depending on the specific isomer and the organism being tested. nih.gov For instance, the marine bacterium Vibrio fischeri has been shown to be highly sensitive to certain alkylphenols, with toxicity varying significantly even between different isomers of the same compound. nih.gov

Table 1: Acute Aquatic Toxicity of Representative Alkylphenols

Compound Species Endpoint Value Reference
4-tert-Amylphenol Pimephales promelas (fathead minnow) 96-hour LC50 2.5 mg/L chemicalbook.com
Daphnia magna (Water flea) 48-hour EC50 2.7 mg/L chemicalbook.com
Pseudokirchneriella subcapitata (algae) 96-hour ErC50 4.2 mg/L chemicalbook.com
Nonylphenol Hyalella azteca (amphipod) 96-hour LC50 20.7 µg/L ccme.ca
Pimephales promelas (fathead minnow) 96-hour LC50 128 µg/L ccme.ca
Daphnia magna (water flea) 48-hour EC50 190 µg/L waterquality.gov.au
Octylphenol (B599344) Pseudetroplus maculatus (cichlid fish) 96-hour LC50 150 µg/L allresearchjournal.comresearchgate.net

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. ErC50: Concentration causing a 50% reduction in growth rate.

Beyond acute toxicity, sub-lethal concentrations of alkylphenols can induce a range of adverse effects in aquatic life. These effects can compromise the long-term survival and reproductive success of populations. ucanr.edu In fish, exposure to certain pesticides has been shown to cause hypersensitivity to external stimuli, which could increase vulnerability to predation. ucanr.edu Other observed sub-lethal effects in fish include altered swimming behavior, which can impact feeding and predator avoidance, and skeletal abnormalities. allresearchjournal.comresearchgate.netucanr.edu For instance, exposure of the cichlid fish, Pseudetroplus maculatus, to octylphenol resulted in sluggish movement, increased mucus secretion, and an inability to maintain normal posture. allresearchjournal.comresearchgate.net Histological examination of these fish revealed damage to the gills and liver. allresearchjournal.comresearchgate.net

In aquatic invertebrates, sub-lethal exposure to chemicals like imidacloprid (B1192907) has been shown to reduce body size in mayflies, which can have negative consequences for reproductive success. wildfish.org For some alkylphenols, chronic exposure has demonstrated impacts on growth and reproduction in invertebrates. For example, a 21-day study on Daphnia magna exposed to nonylphenol showed a no-observed-effect concentration (NOEC) for reproduction at 24 µg/L. waterquality.gov.au

The toxicity of alkylphenols to aquatic organisms is thought to occur through a mechanism known as narcosis. ccme.ca Narcosis is a non-specific mode of action where the chemical accumulates in the lipid membranes of cells, disrupting their normal function. The lipophilic nature of alkylphenols, meaning they have an affinity for fats, facilitates this process. pan.pl The structure of the alkyl chain, including its length and branching, plays a crucial role in the compound's toxicity. nih.gov Generally, as the length of the alkyl chain increases, so does the lipophilicity and, consequently, the narcotic potency of the compound. nih.gov However, the relationship is complex, and other factors such as the position of the alkyl group on the phenol (B47542) ring also influence toxicity. nih.gov

Endocrine Disrupting Potential in Wildlife

A significant concern regarding alkylphenols is their ability to act as endocrine-disrupting chemicals (EDCs). nih.govsvdcdn.com EDCs are substances that can interfere with the hormonal systems of animals, leading to a variety of adverse health effects, particularly on reproduction and development. svdcdn.comresearchgate.net

In aquatic vertebrates, particularly fish, alkylphenols have been shown to mimic the effects of the natural hormone estrogen. nih.govtandfonline.com This estrogenic activity can lead to the inappropriate production of vitellogenin, an egg yolk protein normally only produced by females, in male fish. ccme.caeuropa.eu This serves as a key biomarker for exposure to estrogenic compounds. ccme.ca Studies on Atlantic cod (Gadus morhua) have demonstrated that exposure to a mixture of alkylphenols can impair oocyte development and reduce estrogen levels in females, while in males, it can lead to reduced testosterone (B1683101) levels and impaired testicular development. nih.gov

The endocrine-disrupting effects of alkylphenols are not limited to aquatic species. In a study on the lizard Podarcis sicula, exposure to a mixture of octylphenol and nonylphenol resulted in a stress response in the adrenal gland, indicating an impact on the hypothalamus-pituitary-adrenal axis. sci-hub.se

The estrogenic potency of alkylphenols is highly dependent on their molecular structure. nih.gov Research has shown that the position and branching of the alkyl chain significantly influence the compound's ability to bind to estrogen receptors. nih.gov

Mono-substituted alkylphenols with the alkyl group in the para position (opposite the hydroxyl group) tend to exhibit the highest estrogenic activity. nih.gov Furthermore, alkylphenols with moderately long, branched alkyl chains, such as those with four to five carbon atoms, have been found to be particularly potent. nih.gov The presence of multiple alkyl groups or substitution in the ortho or meta positions generally reduces estrogenic activity. nih.gov For example, a study comparing various alkylphenols found that those with a tertiary alkyl group at the para position showed the highest estrogenic potency in rainbow trout hepatocytes. nih.gov

Table 2: Relative Estrogenic Potency of Selected Alkylphenols

Compound Relative Potency (Compared to 17β-estradiol) Reference
Nonylphenol 1/3,000 - 1/300,000 nih.gov
Octylphenol 1/3,000 - 1/300,000 nih.gov

| 4-tert-Pentylphenol | Higher potency among tested alkylphenols | nih.gov |

Relative potency can vary depending on the bioassay used.

Immunomodulatory Responses in Non-human Models (e.g., Murine Splenocyte Cultures)

Emerging evidence suggests that alkylphenols can also modulate the immune system. nih.govnih.gov These immunomodulatory effects can manifest as either suppression or enhancement of immune responses, potentially leading to increased susceptibility to diseases or autoimmune disorders. nih.govresearchgate.net

Studies using murine (mouse) models have provided insights into these effects. For instance, in vivo exposure of mice to octylphenol was shown to enhance the production of Interleukin-4 (IL-4), a cytokine involved in allergic responses, by T-cells. nih.gov This suggests that certain alkylphenols may promote a Th2-type immune response, which is associated with allergies and asthma. nih.gov

In vitro studies using murine splenocyte cultures have further elucidated the immunomodulatory properties of alkylphenols. Research on nonylphenol has shown that it can alter the cytokine expression profile of plasmacytoid dendritic cells (pDCs), a critical component of the innate immune system. nih.gov Specifically, nonylphenol was found to increase the expression of the pro-inflammatory cytokine TNF-α while suppressing the production of regulatory cytokines like IL-10 and interferons. nih.gov This shift towards a pro-inflammatory state could contribute to the development of inflammatory diseases. nih.gov

Effects on Lymphocyte Populations and Cellular Immunity

In vitro studies on murine splenocytes have demonstrated that exposure to 4-pentylphenol (B72810) (a closely related compound) can lead to a notable decrease in T-lymphocyte populations. Specifically, the percentages of CD3+ T-cells, as well as the CD4+ and CD8+ T-cell subsets, were observed to be reduced. mdpi.comfrontiersin.orgnih.gov Conversely, the population of CD19+ B-cells did not appear to be affected by the compound. mdpi.comnih.gov These findings suggest a targeted effect on the T-cell lineage, a critical component of cellular immunity. The suppressive effects were reported to be more potent compared to another phenolic compound, 3-methyl-4-nitrophenol, that was studied in conjunction. mdpi.comfrontiersin.orgnih.gov

Cell TypeEffect of 4-pentylphenol Exposure
Splenic T-lymphocytes (CD3+)Decreased
Helper T-cells (CD4+)Decreased
Cytotoxic T-cells (CD8+)Decreased
B-lymphocytes (CD19+)No significant effect

Alterations in Cytokine and Granzyme Production

The functional capacity of immune cells is also impacted by 4-pentylphenol. Studies have shown a significant reduction in the production of key signaling molecules and effector proteins by murine splenocytes following exposure. The secretion of Interleukin-2 (IL-2), primarily produced by activated CD4+ T-helper 1 (TH1) cells, was diminished. nih.gov Similarly, the production of Interleukin-4 (IL-4), a cytokine mainly secreted by CD4+ T-helper 2 (TH2) cells, was also reduced. nih.gov

Furthermore, the synthesis of granzyme B, an essential enzyme released by CD8+ cytotoxic T-lymphocytes to induce apoptosis in target cells, was found to be significantly inhibited. mdpi.comnih.gov These alterations in cytokine and granzyme B production indicate a potential impairment of T-cell-mediated immune responses. nih.gov

Secreted ProteinProducing Cell Type (Primary)Effect of 4-pentylphenol Exposure
Interleukin-2 (IL-2)CD4+ TH1 cellsReduced
Interleukin-4 (IL-4)CD4+ TH2 cellsReduced
Granzyme BCD8+ Cytotoxic T-lymphocytesReduced

Biochemical and Cellular Interactions in Non-human Biological Systems

The interaction of 4-Methyl-2-pentylphenol at the biochemical and cellular level is a critical area of research to elucidate its mechanisms of action.

Inhibition of Enzymatic Activities (e.g., Aromatase, Tyrosinase)

Currently, there is a lack of available scientific literature detailing the specific inhibitory effects of this compound on enzymatic activities such as aromatase and tyrosinase.

Impact on Cellular Processes and Signaling Pathways

While the precise signaling pathways affected by this compound have not been fully elucidated, some research suggests that the observed immunotoxicity of the closely related 4-pentylphenol in splenocytes may be linked to oxidative stress. mdpi.comnih.gov This indicates a potential impact on cellular processes that are sensitive to redox balance. However, detailed studies delineating the specific signaling cascades modulated by this compound are not currently available in the reviewed scientific literature.

Advanced Analytical Methodologies for Environmental and Biological Research

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and analysis of 4-methyl-2-pentylphenol from intricate mixtures. The choice of technique is often dictated by the volatility and polarity of the analyte, as well as the nature of the sample matrix.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The high selectivity and sensitivity of this technique make it particularly suitable for detecting trace levels of the compound in complex environmental and biological samples. researchgate.net

In the analysis of related compounds, such as amylmetacresol (B1666032) and its impurities, gas chromatography is the primary analytical method for identification and quantification. smolecule.com For instance, the European Pharmacopoeia outlines a GC method for amylmetacresol that can be adapted for this compound, which is listed as "impurity A". drugfuture.com The method typically employs a capillary column with a macrogol 20000 stationary phase and utilizes temperature programming to achieve separation. smolecule.com Flame ionization detection (FID) is often used for quantification, offering detection limits suitable for impurity profiling at the 0.1% level. smolecule.com

For enhanced selectivity, a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode is often preferred. thermofisher.com This approach minimizes matrix interference and allows for the development of robust and sensitive analytical methods. The development of automated SRM methods can further streamline the analysis of alkylphenols. thermofisher.com

A typical GC-MS/MS analysis involves the chromatographic separation of the analyte followed by its ionization and fragmentation in the mass spectrometer. The fragmentation pattern of this compound would be expected to show characteristic ions resulting from the cleavage of the pentyl side chain and the phenolic ring. The selection of specific precursor-to-product ion transitions in SRM mode provides a high degree of specificity.

Table 1: Illustrative GC Parameters for the Analysis of this compound (as an impurity of Amylmetacresol)

ParameterValueReference
Column Macrogol 20000 smolecule.com
Temperature Program 100°C to 240°C smolecule.com
Detector Flame Ionization (FID) or Mass Spectrometry (MS) smolecule.com
Relative Retention Time Impurity A (this compound) = ~0.99 (relative to amylmetacresol) drugfuture.com

For more polar phenolic compounds or for analyses where derivatization is not desirable, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice. This technique is highly versatile and can be applied to a wide range of analytes in various matrices.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the separation of alkylphenols. sielc.com A C18 column is a popular choice for the stationary phase, offering good retention and separation of these compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid such as formic acid or phosphoric acid to improve peak shape and ionization efficiency. sielc.com

LC-MS/MS provides high sensitivity and specificity, making it suitable for the analysis of trace levels of this compound in complex samples. The use of tandem mass spectrometry allows for the selective detection of the target analyte by monitoring specific precursor and product ion transitions, thereby reducing the impact of matrix effects.

Table 2: Example LC-MS/MS Parameters for Phenolic Compound Analysis

ParameterCondition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Selected Reaction Monitoring (SRM)

High-performance liquid chromatography (HPLC) can be coupled with various detectors for the analysis of this compound. While mass spectrometry offers the highest selectivity, other detectors can also be employed depending on the application's requirements.

A diode-array detector (DAD) or a UV detector can be used for the detection of phenolic compounds, as the aromatic ring exhibits strong absorbance in the UV region. A simple, rapid, and accurate RP-HPLC method with UV detection has been developed for the simultaneous estimation of related compounds like dextromethorphan (B48470) and amylmetacresol. researchgate.net

Fluorescence detection can also be utilized for certain phenolic compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. This detection method often provides higher sensitivity and selectivity compared to UV detection.

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from the sample matrix, concentrate it, and remove potential interferences.

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most common techniques for the extraction of phenolic compounds from aqueous and solid samples. nih.govnih.gov

In SPE, a sample is passed through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For phenolic compounds, reversed-phase sorbents like C18 are widely used. nih.gov SPE offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. nih.govsigmaaldrich.com Various SPE materials have been evaluated for the on-line extraction of phenols, with newer polymeric sorbents showing high recoveries and good reproducibility. researchgate.net

LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While it can be an effective technique, LLE often requires large volumes of organic solvents and can be prone to emulsion formation. nih.gov

Miniaturized extraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have gained popularity for the analysis of trace contaminants in various matrices, including pharmaceuticals and biological samples. nih.govnih.gov

DLLME is a modified solvent extraction method where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, leading to a very large surface area for extraction and rapid equilibrium. The high enrichment factors and the minimal use of organic solvents are significant advantages of this technique. researchgate.net DLLME has been successfully applied to the extraction of various compounds from pharmaceutical formulations and biological fluids. nih.govnih.gov

Method Validation, Quality Assurance, and Quality Control for Alkylphenol Analysis

The reliable quantification of alkylphenols (APs), including this compound, in environmental and biological samples is crucial for assessing their environmental fate and potential risks. To ensure the accuracy and comparability of analytical data, rigorous method validation, quality assurance (QA), and quality control (QC) procedures are essential. These procedures are integral to methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), which are commonly employed for AP analysis. mdpi.comsgsaxys.com

Method validation establishes the performance characteristics of an analytical method. Key parameters evaluated during validation for alkylphenol analysis include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: This parameter assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte. For alkylphenol analysis, linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often exceeding 0.99. nih.gov

Accuracy: Accuracy refers to the closeness of a measured value to a known or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. Acceptable recoveries for alkylphenol analysis typically range from 70% to 120%, although ranges of 57% to 80% have also been reported depending on the complexity of the matrix. nih.govnih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For AP analysis, RSD values are generally expected to be below 15-20%. mdpi.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These limits are crucial for trace-level analysis in environmental samples and can range from the low picogram (pg) to nanogram per milliliter (ng/mL) level, depending on the instrument and method. nih.govresearchgate.netresearchgate.net

The following table summarizes typical validation parameters for the analysis of alkylphenols in various matrices.

Parameter Typical Value/Range Significance
Linearity (R²)> 0.99Ensures a proportional response of the instrument to the analyte concentration.
Accuracy (Recovery)70-120%Confirms the method's ability to measure the true amount of analyte present.
Precision (RSD)< 20%Indicates the reproducibility of the analytical method.
Limit of Detection (LOD)pg to ng/L rangeDefines the smallest amount of analyte that can be detected.
Limit of Quantification (LOQ)pg to ng/L rangeDefines the smallest amount of analyte that can be accurately measured.

This table is a representation of typical values and may vary based on the specific analytical method, instrument, and matrix.

Quality assurance and quality control (QA/QC) are ongoing processes that ensure the continued reliability of the analytical method. Common QA/QC practices in alkylphenol analysis include:

Use of Internal Standards: Isotopically labeled internal standards are crucial for accurate quantification, as they can compensate for variations in sample preparation and instrument response. sigmaaldrich.commerckmillipore.com However, a significant challenge in AP analysis is the limited availability of labeled internal standards for the numerous branched isomers. sigmaaldrich.commerckmillipore.com

Analysis of Blanks: Method blanks (reagents without sample) and matrix blanks are analyzed to check for contamination during the analytical process. mdpi.com

Certified Reference Materials (CRMs): When available, CRMs with known concentrations of alkylphenols are analyzed to verify the accuracy of the method.

Control Charts: These charts are used to monitor the performance of the analytical method over time and identify any trends or deviations that may indicate a problem.

Challenges in Isomer-Specific Quantification in Complex Environmental Matrices

A significant analytical hurdle in the study of alkylphenols is the isomer-specific quantification in complex environmental matrices such as water, soil, and sediment. Alkylphenols like nonylphenol and octylphenol (B599344) are not single compounds but complex mixtures of numerous structural isomers. sigmaaldrich.comnih.gov This complexity presents several challenges for analytical chemists.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and reactivity of a molecule. These methods can determine optimized molecular geometry, orbital energies, and the distribution of electron density.

Molecular Geometry and Electronic Properties: Calculations would begin with the optimization of the 3D structure of 4-Methyl-2-pentylphenol to find its most stable conformation. From this optimized structure, key electronic properties can be calculated. The PubChem database provides some pre-computed properties for this compound, which serve as a baseline.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For phenolic compounds, these orbitals are typically localized on the phenol (B47542) ring, indicating that this is the primary site for electrophilic and nucleophilic reactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the hydroxyl oxygen atom, indicating a site susceptible to electrophilic attack. The aromatic ring would also exhibit regions of negative potential, while the hydrogen of the hydroxyl group would show a positive potential (blue), making it a site for nucleophilic interaction.

Reactivity Descriptors: Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity.

Table 8.1: Computed Properties and Reactivity Descriptors for this compound

Property Value/Description Source
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name This compound
XLogP3 4.4
HOMO Energy Predicts the molecule's capacity to donate electrons. For phenols, this is typically high, indicating susceptibility to oxidation. N/A
LUMO Energy Predicts the molecule's capacity to accept electrons. N/A
HOMO-LUMO Gap (ΔE) A smaller gap implies higher chemical reactivity and lower stability. N/A
Ionization Potential (I) The energy required to remove an electron (approximated as -EHOMO). N/A
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO). N/A

| Chemical Hardness (η) | Measures resistance to change in electron distribution (η ≈ (I-A)/2). | N/A |

Note: Specific quantum chemical calculation values for HOMO, LUMO, and related descriptors for this compound are not available in the cited literature and would require dedicated DFT studies.

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a compound in different environments. For this compound, MD simulations can predict how it interacts with water, soil organic matter, and biological membranes, which is crucial for understanding its environmental transport and bioavailability.

Aqueous Solvation and Partitioning: MD simulations can model the solvation of this compound in water, calculating the solvation free energy. This helps in understanding its water solubility. The simulations would show how water molecules arrange around the hydrophobic pentyl and methyl groups versus the more hydrophilic hydroxyl group. Furthermore, simulations of the molecule at a water-octanol or water-air interface can be used to predict its partitioning behavior, which is related to its potential for bioaccumulation and transport between environmental compartments.

Interaction with Soil and Sediment: The fate of this compound in terrestrial and aquatic environments is heavily influenced by its adsorption to soil and sediment particles. MD simulations can model the interaction between the compound and mineral surfaces (like smectite clays) or components of soil organic matter. These simulations can reveal the preferred orientation of the molecule on the surface and calculate the free energy of adsorption, indicating how strongly it will bind to soil, which affects its mobility and degradation rates. The hydrophobic pentyl chain would likely favor interactions with nonpolar organic components in the soil.

Membrane Permeability: To understand the bioavailability and potential for bioaccumulation of this compound, MD simulations can be used to model its interaction with a lipid bilayer, which serves as a model for a cell membrane. These simulations can calculate the potential of mean force (PMF) for the molecule to cross the membrane, providing a theoretical measure of its permeability.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicity

(Q)SAR models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological activity. These models are widely used in environmental science to predict the properties of chemicals when experimental data is lacking. For this compound, QSAR models developed for the broader class of alkylphenols can provide valuable estimates of its environmental fate and ecotoxicity.

Predicting Environmental Fate: Key environmental fate properties like biodegradability and bioaccumulation potential can be estimated using QSARs. For instance, studies have developed QSAR models to predict the 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD) for a range of alkylphenols. These models use molecular descriptors (calculated from the chemical structure) such as molecular weight, connectivity indices, and quantum-chemical parameters to predict the rate of degradation. Applying such a model would allow for an estimation of how persistent this compound is likely to be in the environment.

Predicting Ecotoxicity: QSAR models are extensively used to predict the toxicity of chemicals to various aquatic organisms (e.g., fish, daphnia, algae). The Toxicity Estimation Software Tool (TEST), for example, uses QSARs to estimate endpoints like the 96-hour LC50 for fish. For a compound like this compound, its toxicity would be predicted based on models trained on a set of similar phenolic compounds. The underlying principle is that chemicals with similar structures are likely to have similar biological activities.

| Estrogen Receptor Binding | Various | 3D molecular descriptors, electronic properties | Predicts the potential for endocrine disruption, a known concern for many alkylphenols. |

Computational Predictions of Degradation Pathways and Metabolite Formation

Predicting how a chemical will be transformed in the environment or in an organism is essential for a complete risk assessment. Computational tools can predict likely biodegradation pathways and the formation of metabolites, which may themselves be of environmental concern.

Biodegradation Pathway Prediction: Software frameworks have been developed to predict the biodegradation pathways of xenobiotic compounds. Systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System or computational frameworks like BNICE use a set of established biotransformation rules to predict a sequence of reactions that could degrade a parent compound. For this compound, these systems would likely predict initial hydroxylation of the aromatic ring or oxidation of the alkyl side chains, followed by ring cleavage, as common degradation routes for phenolic compounds.

Metabolite Formation: In silico tools can also predict the metabolites formed through enzymatic reactions, such as those mediated by cytochrome P450 (CYP) enzymes in organisms. Software like BioTransformer or GLORYx can be used to predict the metabolic fate of organic compounds by simulating various enzymatic reactions, including oxidation, reduction, and conjugation. For this compound, these tools would likely predict the formation of hydroxylated derivatives on the pentyl chain or the aromatic ring, as well as potential glucuronide or sulfate (B86663) conjugates formed at the phenolic hydroxyl group. Identifying these potential metabolites is important, as they may have different toxicity and persistence profiles than the parent compound.

Biotechnological Applications and Environmental Remediation Strategies Non Medical

Bioremediation Technologies for Alkylphenol Contamination in Water and Soil

Bioremediation harnesses the metabolic capabilities of living organisms to break down or transform environmental pollutants. For alkylphenol contamination, this approach primarily involves the use of specialized microorganisms and engineered systems to enhance their activity.

Application of Alkylphenol-Degrading Microorganisms

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade alkylphenols. These organisms often utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances. nih.govscispace.com

Several bacterial genera have been identified for their proficiency in degrading alkylphenols. For instance, species of Pseudomonas and Sphingomonas have been extensively studied for their ability to break down various alkylphenol isomers. koreascience.krnih.govnih.gov Pseudomonas putida MT4, for example, possesses a gene cluster that enables it to oxidize 4-n-alkylphenols with alkyl chains up to seven carbons long. nih.gov Similarly, Sphingomonas sp. strain TTNP3 can grow on numerous alkylphenolic compounds by employing an unusual metabolic pathway that attacks the previously considered resistant quaternary alpha-carbon atom of the substrate. nih.gov Another strain, Pseudomonas alkylphenolica KL28, has also been identified for its potential in bioremediation. nih.gov

Fungi, particularly ascomycetes from genera such as Aspergillus, Candida, and Fusarium, are also capable of degrading nonylphenols and octylphenols. nih.gov A study isolating ascomycete strains from contaminated soil found that they could degrade high concentrations of technical nonylphenol and 4-tert-octylphenol. nih.gov The most effective strain, Fusarium solani 8F, was able to degrade these alkylphenols both in the presence and absence of other carbon sources. nih.gov

The following table provides an overview of some key microorganisms involved in alkylphenol degradation:

Interactive Data Table: Alkylphenol-Degrading Microorganisms
Microorganism Type Degraded Alkylphenols Key Findings
Pseudomonas putida MT4 Bacterium 4-n-alkylphenols (up to C7) Possesses a gene cluster for alkylphenol oxidation. nih.gov
Sphingomonas sp. strain TTNP3 Bacterium Various alkylphenols Utilizes an unusual degradation pathway attacking the quaternary alpha-carbon. nih.gov
Pseudomonas alkylphenolica KL28 Bacterium Alkylphenols Shows potential for bioremediation of contaminated soils. nih.gov
Fusarium solani 8F Fungus Nonylphenol, 4-tert-octylphenol Efficiently degrades alkylphenols in both cometabolic and sole-source conditions. nih.gov

Development of Bioreactors for Industrial Effluent Treatment

To apply the power of these microorganisms on an industrial scale, bioreactors are employed. These are engineered systems that provide optimal conditions for microbial growth and activity, thereby enhancing the efficiency of pollutant degradation. nih.govjbiochemtech.com Membrane bioreactors (MBRs) are a particularly promising technology for treating industrial wastewater containing phenolic compounds. nih.govgomaritimegroup.com

MBRs combine biological treatment processes with membrane filtration. gomaritimegroup.com This integration allows for high concentrations of microorganisms to be maintained within the reactor, leading to more efficient degradation of pollutants. nih.gov The membrane acts as a barrier, retaining the microbial biomass while allowing treated, high-quality effluent to pass through. nih.govgomaritimegroup.com This technology offers several advantages over conventional wastewater treatment methods, including a smaller footprint and the ability to meet stringent discharge regulations. nih.govgomaritimegroup.com The design of multi-stage bioreactors can be optimized to achieve a high percentage of phenol (B47542) removal, with studies showing that variable volume reactors can be more efficient than equal volume designs under certain conditions. jbiochemtech.com

Enzymatic Biocatalysis for Alkylphenol Detoxification or Transformation

Enzymatic biocatalysis offers a more targeted approach to bioremediation. Instead of using whole microbial cells, specific enzymes are utilized to catalyze the transformation or detoxification of pollutants. mdpi.com This method can be faster and more efficient, as it bypasses the limitations of microbial growth and can function under a wider range of conditions. mdpi.comnih.gov

Several types of enzymes, particularly oxidoreductases like laccases and tyrosinases, have shown significant potential for degrading phenolic compounds. mdpi.comnih.govnih.govnih.gov

Laccases , often derived from white-rot fungi, can oxidize a broad range of phenolic compounds. nih.govcsic.es For example, laccase from the fungus Marasmius quercophilus has been shown to effectively transform p-octylphenol. nih.gov The addition of laccase can reverse the inhibitory effects of certain phenols on fungal growth, demonstrating its detoxification capabilities. nih.gov Laccase-mediated detoxification involves the oxidation of phenols into less toxic polymeric compounds. csic.es

Tyrosinases are another class of enzymes capable of oxidizing alkylphenols. nih.govtandfonline.comnih.gov Mushroom tyrosinase, for instance, can convert p-alkylphenols into quinone derivatives, which can then be adsorbed onto materials like chitosan (B1678972) beads, effectively removing them from aqueous solutions. nih.govtandfonline.com This combined enzymatic and adsorption technique has achieved high removal percentages (97-100%) for p-n-alkylphenols with carbon chain lengths from five to nine. nih.govtandfonline.com The efficiency of this process can be further enhanced by increasing the enzyme concentration or the amount of chitosan beads. nih.govtandfonline.com

The following table summarizes the action of these enzymes on alkylphenols:

Interactive Data Table: Enzymes for Alkylphenol Biocatalysis
Enzyme Source Substrate Alkylphenols Mechanism of Action
Laccase White-rot fungi (e.g., Marasmius quercophilus) p-Octylphenol, various phenolic compounds Oxidation and polymerization, leading to detoxification. nih.govnih.govcsic.es
Tyrosinase Mushroom p-Alkylphenols (C5-C9), 4-tert-pentylphenol Oxidation to quinone derivatives, followed by adsorption. nih.govtandfonline.com

Role of Alkylphenols as Chemical Intermediates in Specialized Syntheses (Non-pharmaceutical, non-agrochemical)

Beyond their role as pollutants, alkylphenols, including structures similar to 4-Methyl-2-pentylphenol, also serve as important chemical intermediates in various industrial applications outside of the pharmaceutical and agrochemical sectors. sigmaaldrich.comafirm-group.comresearchgate.net The vast majority of commercially produced alkylphenols are used to synthesize derivatives for a range of products. researchgate.net

One of the primary uses of alkylphenols is in the production of alkylphenol ethoxylates , which are widely used as nonionic surfactants in industrial cleaning, textile and leather processing, and in the manufacturing of paints and lacquers. sigmaaldrich.comtaylorandfrancis.com They are also key components in the synthesis of phenolic resins , which are utilized as bonding agents. afirm-group.com Furthermore, certain alkylphenols are intermediates in the production of antioxidants used to stabilize polymers like rubber and polyvinyl chloride (PVC). afirm-group.com

The versatility of the phenol structure allows for a variety of chemical transformations, converting alkylphenols into value-added products. researchgate.net For example, biocatalytic systems can be used for the direct alkenylation of phenols to produce p-coumaric acids, demonstrating the potential for enzymatic processes in creating new chemical structures from phenolic precursors. rsc.org

Regulatory Frameworks and Environmental Policy for Alkylphenols

Classification as Substances of Very High Concern (SVHC) in Environmental Regulations

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key global benchmark for chemical safety. A central component of REACH is the identification of Substances of Very High Concern (SVHCs). ineris.fr These are substances that can have serious and often irreversible effects on human health and the environment. european-coatings.com Once a substance is identified as an SVHC, it is placed on the Candidate List, which triggers legal obligations for companies using the substance. europa.eu

While 4-Methyl-2-pentylphenol is not explicitly listed on the ECHA's Candidate List, other alkylphenols, such as nonylphenol and octylphenol (B599344), have been designated as SVHCs due to their endocrine-disrupting properties for the environment. ineris.fr The inclusion of these substances is based on their potential to interfere with the hormone systems of organisms. For instance, 4-nonylphenol, branched and linear, and 4-(1,1,3,3-tetramethylbutyl)phenol (octylphenol) are identified as SVHCs because of their environmental endocrine-disrupting properties. ineris.fr

Furthermore, the REACH framework also considers groups of substances. For example, phenol (B47542), alkylation products (mainly in the para position) with C12-rich branched alkyl chains have been added to the Candidate List due to their reproductive toxicity and endocrine-disrupting properties. ineris.frhseni.gov.uk This group-based approach suggests that other alkylphenols with similar characteristics could be considered for inclusion in the future.

The process for including a substance on the SVHC list involves a thorough review by the European Chemicals Agency (ECHA) and its Member State Committee. european-coatings.com If a substance is eventually included in the Authorisation List (Annex XIV of REACH), its use is prohibited unless a specific authorisation is granted. cefic.org This has been the case for octylphenol ethoxylates and nonylphenol ethoxylates. ineris.fr

Table 1: Examples of Regulated Alkylphenols on the ECHA Candidate List

Substance NameReason for InclusionExamples of Uses
4-Nonylphenol, branched and linearEndocrine disrupting properties for the environmentIntermediate in the production of other substances
4-(1,1,3,3-tetramethylbutyl)phenol (Octylphenol)Endocrine disrupting properties for the environmentIntermediate in the production of other substances
Phenol, dodecyl-, branchedToxic to reproductionPreparation of lubricant additives
Phenol, alkylation products with C12-rich branched alkyl chainsReproductive toxicity, Endocrine disrupting propertiesPreparation of lubricant additives and fuel system cleaners

This table is illustrative and not exhaustive.

Environmental Risk Assessment Methodologies and Challenges

The environmental risk assessment of alkylphenols is a complex process aimed at determining the potential for adverse effects on ecosystems. A common methodology involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The PEC is an estimation of the concentration of a substance in various environmental compartments (water, soil, air), while the PNEC is the concentration below which adverse effects are not expected to occur. researchgate.net A PEC/PNEC ratio greater than one suggests a potential risk to the environment. researchgate.net

Challenges in the risk assessment of alkylphenols include:

Data Gaps: For many alkylphenols, including this compound, there is a significant lack of comprehensive data on their environmental fate, persistence, bioaccumulation, and toxicity. service.gov.uk

Mixture Effects: Alkylphenols often occur in the environment as complex mixtures of isomers and related compounds, making it difficult to assess their combined toxicological effects.

Degradation Products: The breakdown products of some alkylphenols, such as nonylphenol ethoxylates, can be more persistent and toxic than the parent compounds. service.gov.uk

Analytical Challenges: The accurate measurement of different alkylphenol isomers and their ethoxylates in environmental samples can be challenging, requiring sophisticated analytical techniques. sigmaaldrich.com

To address some of these challenges, a "Toxic Equivalence Factor" approach has been explored, which relates the toxicity of different alkylphenolic compounds to a reference substance like nonylphenol. service.gov.uk This allows for a more holistic risk assessment of complex mixtures.

Global and Regional Regulations Pertaining to Alkylphenol Emissions and Use

Concerns over the environmental impact of alkylphenols have led to a range of regulatory actions worldwide.

European Union: The EU has been at the forefront of regulating alkylphenols.

REACH: As mentioned, REACH restricts the use of nonylphenol and its ethoxylates in a wide array of products, including industrial and institutional cleaning agents, textiles, and cosmetics, setting a concentration limit of 0.1% by weight. ineris.fr For textile articles, a more stringent limit of 0.01% for nonylphenol ethoxylates has been in effect since February 2021. ineris.frtoxicslink.org

Water Framework Directive: Nonylphenol and octylphenol are listed as priority hazardous substances, with the goal of phasing out their emissions and losses to surface water. ineris.frsigmaaldrich.com

Drinking Water Directive: Nonylphenol is included in the list of substances to be monitored in drinking water due to its endocrine-disrupting properties. ineris.fr

United States: While there are no federal bans on the use of alkylphenol ethoxylates, regulatory actions have been taken. sfei.org

Toxic Substances Control Act (TSCA): The U.S. Environmental Protection Agency (EPA) has used the TSCA to propose regulatory review processes for certain nonylphenols. verisk.com

Pollution Prevention Act: In 2018, the EPA added nonylphenols to the list of toxic substances subject to public reporting. verisk.com

State-Level Regulations: Some states have implemented their own restrictions. For example, Washington has set limits on alkylphenol ethoxylates in laundry detergents, and California has proposed similar measures. verisk.com

Canada: Canada has also taken steps to manage the risks associated with alkylphenols. In 2000, nonylphenol and its ethoxylates were added to the Toxic Substances List, requiring users to implement pollution prevention plans to reduce their release into the environment. sfei.org

Other Regions: Several other countries and regions have implemented bans or restrictions on the use of alkylphenols, particularly in detergents and textiles. toxicslink.orgsfei.org The OSPAR Convention for the Protection of the Marine Environment of the North-East Atlantic lists nonylphenol and its ethoxylates as chemicals for priority action. sigmaaldrich.com

Table 2: Overview of Selected Global Regulations on Alkylphenols

JurisdictionRegulation/ActionKey Provisions
European Union REACH Regulation (Annex XVII)Restricts the placing on the market and use of nonylphenol and its ethoxylates in various applications to ≤ 0.1% by weight. ineris.fr
Water Framework DirectiveIdentifies nonylphenol and octylphenol as priority hazardous substances for cessation or phasing out of discharges, emissions, and losses. ineris.frsigmaaldrich.com
United States EPA Actions under TSCA and Pollution Prevention ActProposed regulatory reviews and requires public reporting of nonylphenol releases. verisk.com
Canada Toxic Substances ListRequires the development and implementation of Pollution Prevention Plans for nonylphenol and its ethoxylates. sfei.org
OSPAR Convention Chemicals for Priority ActionDesignates nonylphenol and its ethoxylates for priority action to reduce their impact on the marine environment. sigmaaldrich.com

Future Research Directions for 4 Methyl 2 Pentylphenol and Alkylphenols

Elucidation of Undiscovered Environmental Transformation Pathways

While the general degradation of alkylphenols involves the shortening of ethoxy chains, the specific transformation pathways of many individual alkylphenols, including 4-methyl-2-pentylphenol, are not fully understood. researchgate.net Future research should aim to identify and characterize the various biotic and abiotic transformation reactions these compounds undergo in different environmental matrices.

A comprehensive study of transformation pathways would involve investigating a range of reactions such as hydroxylation, dehydrogenation, cleavage, hydrolysis, dealkylation, and oxygenation. researchgate.net Understanding these pathways is crucial as the resulting transformation products may exhibit different toxicities and environmental fates compared to the parent compound. For instance, the biodegradation of alkylphenol ethoxylates can lead to the formation of more persistent and toxic metabolites like alkylphenols. researchgate.net Research efforts should also consider the influence of environmental conditions, such as the presence of microorganisms and sunlight, on these transformation processes. researchgate.netresearchgate.net

In-depth Investigations into Chronic and Sub-lethal Ecotoxicological Impacts of Specific Isomers

Current ecotoxicological data for alkylphenols is often focused on acute toxicity and technical mixtures of isomers. There is a pressing need for in-depth investigations into the chronic and sub-lethal effects of specific isomers, such as this compound. Sub-lethal effects, including impacts on reproduction, development, and behavior, can have significant long-term consequences for ecosystem health. nih.gov

Future studies should focus on the fitness of key aquatic organisms by examining the sub-lethal impacts of specific alkylphenol isomers. nih.gov This includes assessing parameters like longevity, fecundity, and population growth rates. nih.gov Understanding the structure-activity relationship, where the specific arrangement of the alkyl chain influences the biological activity, is also a critical area for research. researchgate.net For example, studies have shown that the estrogenic activity of some alkylphenols is dependent on the hydrophobicity of the carbon chain. researchgate.net

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

Traditional chemical synthesis methods can be energy-intensive and generate hazardous waste. researchgate.net A key future research direction is the development of novel and sustainable synthetic routes for this compound and other alkylphenols that minimize their environmental footprint. This aligns with the principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and processes. chemistryjournals.net

Strategies for greener synthesis include:

Biocatalysis: Utilizing enzymes or whole microorganisms to carry out chemical transformations under mild conditions. chemistryjournals.netresearchgate.net

Microwave-Assisted Synthesis: Employing microwave radiation to accelerate reaction rates and reduce energy consumption. chemistryjournals.net

Flow Chemistry: Conducting reactions in continuous flow reactors for better control, efficiency, and safety. chemistryjournals.net

Use of Greener Reagents and Solvents: Replacing hazardous chemicals with more environmentally friendly alternatives, such as using water as a solvent. chemistryjournals.net

Successful implementation of these strategies, as seen in the synthesis of compounds like ibuprofen (B1674241) and artemisinin, can lead to processes with higher atom economy and reduced waste generation. chemistryjournals.net

Advancement of Isomer-Specific Analytical Techniques for Comprehensive Environmental Monitoring

The environmental monitoring of alkylphenols is complicated by the existence of numerous isomers. Technical-grade nonylphenol, for instance, is a complex mixture of many branched isomers. sigmaaldrich.com Therefore, the development of advanced analytical techniques capable of separating and quantifying specific isomers, including this compound, is crucial for accurate environmental assessment.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpsu.edusgsaxys.com Future advancements should focus on:

Improved Chromatographic Separation: Developing more selective columns and optimized chromatographic conditions to resolve complex isomer mixtures.

Enhanced Mass Spectrometric Detection: Utilizing high-resolution mass spectrometry for more confident identification and quantification of isomers. dphen1.com

Simplified Sample Preparation: Creating faster and greener sample extraction and clean-up procedures to improve throughput and reduce solvent consumption. nih.gov

The availability of labeled internal standards for specific isomers is also critical for achieving accurate and precise quantification in complex environmental samples. sigmaaldrich.com

Integrated Modeling Approaches for Predicting Environmental Behavior and Ecotoxicological Risk

Integrated environmental models are powerful tools for predicting the transport, fate, and potential risks of chemicals in the environment. wiley.comdntb.gov.ua Future research should focus on developing and refining these models for this compound and other alkylphenols. These models can help to fill data gaps where experimental information is lacking and can be used to assess the potential impacts of these chemicals on a larger scale. researchgate.netresearchgate.net

Key aspects of integrated modeling include:

Multimedia Fate Models: These models, such as fugacity-based models, predict the distribution of a chemical in different environmental compartments like air, water, soil, and sediment. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can predict the toxicity of a chemical based on its molecular structure, which is particularly useful for assessing the risks of numerous isomers. researchgate.netmdpi.comiwaponline.com

Ecosystem Models: These models can simulate the effects of chemicals on populations and entire ecosystems, taking into account ecological interactions. nih.gov

By integrating these different modeling approaches, a more holistic and predictive understanding of the environmental behavior and ecotoxicological risks of this compound and its isomers can be achieved. nih.gov This will ultimately support more informed risk assessment and management decisions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 4-Methyl-2-pentylphenol in synthetic mixtures?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use a 400 MHz NMR spectrometer with methanol-d₄ as the solvent and trimethylsilane (TMS) as a reference. Analyze peaks for characteristic phenolic -OH (~5-6 ppm) and alkyl/methyl groups (0.5-2.5 ppm) .
  • FT-IR Spectroscopy : Identify phenolic O-H stretching (~3200-3600 cm⁻¹) and aromatic C-H bending (~700-900 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradient) and column (C18) to resolve this compound from byproducts .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : React phenol with 4-methyl-2-pentanol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction temperature (60-80°C) to avoid over-alkylation .
  • Purification : Use silica gel column chromatography with hexane/ethyl acetate (8:2) for separation. Confirm purity via GC-MS (electron ionization at 70 eV) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets. Compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λmax ~270 nm) .
  • Natural Population Analysis (NPA) : Assess charge distribution on the phenolic oxygen to explain reactivity variations in electrophilic substitution reactions .

Q. What experimental strategies address contradictions in environmental persistence data for this compound?

  • Methodological Answer :

  • Environmental Sampling : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from aqueous matrices. Quantify via HPLC-UV at 254 nm .
  • Degradation Studies : Conduct photolysis experiments (UV light, 254 nm) and compare half-lives with QSAR predictions. Adjust for matrix effects (e.g., humic acids) that may stabilize the compound .

Q. How can researchers design experiments to evaluate the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • Hyper-Rayleigh Scattering (HRS) : Measure first hyperpolarizability (β) using a Nd:YAG laser (1064 nm). Compare with DFT-derived β values to validate substituent effects (e.g., electron-donating groups enhance NLO response) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (10°C/min under N₂) to ensure suitability for optoelectronic applications .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies, and how can this be mitigated?

  • Methodological Answer :

  • Solvent and Temperature Effects : Record spectra in deuterated DMSO to stabilize phenolic protons, as methanol-d₄ may cause signal broadening. Control temperature (298 K) during acquisition .
  • Paramagnetic Impurities : Pre-treat samples with chelating agents (e.g., EDTA) to remove trace metals that distort chemical shifts .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • Waste Disposal : Neutralize phenolic waste with 10% NaOH before incineration. Follow EPA guidelines for hazardous organic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.